molecular formula C27H44FO4P B2590449 bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate CAS No. 382149-58-8

bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2590449
CAS No.: 382149-58-8
M. Wt: 482.617
InChI Key: BTMZUQIPLOYBMO-UHFFFAOYSA-N
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Description

Bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate: is a complex organophosphorus compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl derivatives and the fluorophenyl compound.

    Phosphorylation: The key step involves the phosphorylation of the hydroxy group on the fluorophenyl compound using a suitable phosphorus reagent, such as phosphorus trichloride or phosphorus oxychloride.

    Cyclohexyl Derivative Addition: The isopropyl and methyl groups are introduced to the cyclohexyl rings through alkylation reactions, often using isopropyl bromide and methyl iodide under basic conditions.

    Final Assembly: The final step involves the coupling of the phosphorylated fluorophenyl compound with the cyclohexyl derivatives under controlled conditions, typically using a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors for the phosphorylation and alkylation steps.

    Catalyst Optimization: Employing optimized catalysts to enhance reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the phosphonate group, converting it to phosphine derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Generation of phosphine derivatives.

    Substitution: Production of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for various organophosphorus compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in elucidating biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

Industry

Industrially, this compound is used in the development of advanced materials, such as flame retardants and plasticizers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering protein conformation. The phosphonate group plays a crucial role in these interactions, often mimicking the natural substrates of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-Isopropyl-5-methylcyclohexyl) [(2-chlorophenyl)(hydroxy)methyl]phosphonate
  • Bis(2-Isopropyl-5-methylcyclohexyl) [(2-bromophenyl)(hydroxy)methyl]phosphonate
  • Bis(2-Isopropyl-5-methylcyclohexyl) [(2-iodophenyl)(hydroxy)methyl]phosphonate

Uniqueness

Compared to its analogs, bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44FO4P/c1-17(2)21-13-11-19(5)15-25(21)31-33(30,27(29)23-9-7-8-10-24(23)28)32-26-16-20(6)12-14-22(26)18(3)4/h7-10,17-22,25-27,29H,11-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMZUQIPLOYBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2F)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44FO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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